

Technical Support Center: Synthesis of 2,4-Dibromobenzene-1,3,5-triol

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Compound of Interest

Compound Name: 2,4-Dibromobenzene-1,3,5-triol

Cat. No.: B2424933

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Welcome to the technical support guide for the synthesis of **2,4-Dibromobenzene-1,3,5-triol** (also known as 2,4-dibromophloroglucinol). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the underlying chemical principles to troubleshoot issues and optimize reaction outcomes, ensuring you can achieve higher yields and purity with confidence.

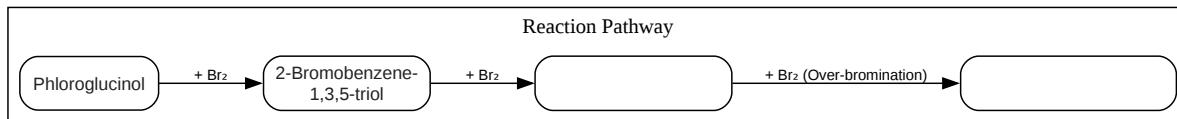
Synthesis Overview: The Challenge of Selective Bromination

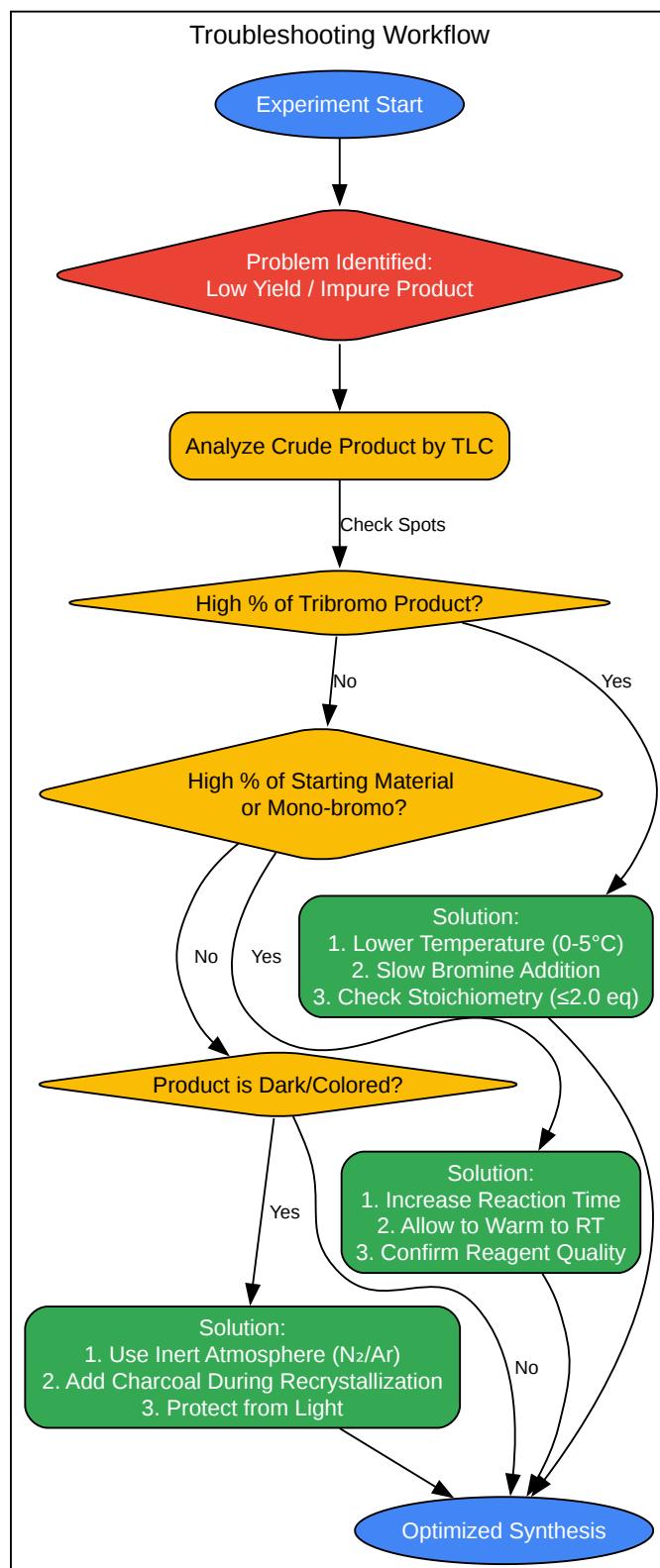
The synthesis of **2,4-Dibromobenzene-1,3,5-triol** is primarily achieved through the electrophilic aromatic substitution of phloroglucinol. Phloroglucinol (1,3,5-benzenetriol) is a highly activated aromatic ring due to the strong electron-donating effects of its three hydroxyl groups. This high reactivity makes it susceptible to polysubstitution, presenting the primary challenge of this synthesis: selectively introducing two bromine atoms onto the ring while minimizing the formation of mono-brominated and tri-brominated byproducts.^[1]

The desired reaction proceeds as follows:



Understanding and controlling the reaction kinetics and stoichiometry are paramount to maximizing the yield of the desired di-substituted product.



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References

- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
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